molecular formula C5H10F2O2 B2633349 (2R)-1-(2,2-Difluoroethoxy)propan-2-ol CAS No. 1568072-64-9

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol

Cat. No.: B2633349
CAS No.: 1568072-64-9
M. Wt: 140.13
InChI Key: HMCGBCWSLRAKEL-SCSAIBSYSA-N
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Description

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol is a chiral compound with the molecular formula C5H10F2O2 It is characterized by the presence of a difluoroethoxy group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol typically involves the reaction of ®-propylene oxide with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the difluoroethanol on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of difluoroacetone or difluoroacetaldehyde.

    Reduction: Formation of 2,2-difluoropropane.

    Substitution: Formation of various substituted propanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved would vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2,2-Difluoroethoxy)propan-2-ol: The enantiomer of the compound, which may have different biological activity and properties.

    2,2-Difluoroethanol: A simpler compound with similar functional groups but lacking the propanol backbone.

    1-(2,2-Difluoroethoxy)ethanol: A related compound with a different carbon chain length.

Uniqueness

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol is unique due to its specific stereochemistry and the presence of the difluoroethoxy group. This combination of features can impart distinct chemical and biological properties, making it valuable for specific applications where chirality and fluorination are important.

Properties

IUPAC Name

(2R)-1-(2,2-difluoroethoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O2/c1-4(8)2-9-3-5(6)7/h4-5,8H,2-3H2,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCGBCWSLRAKEL-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COCC(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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